![molecular formula C17H16FN3O2S B7681793 4-fluoro-N-[4-[(2-methylimidazol-1-yl)methyl]phenyl]benzenesulfonamide](/img/structure/B7681793.png)
4-fluoro-N-[4-[(2-methylimidazol-1-yl)methyl]phenyl]benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-fluoro-N-[4-[(2-methylimidazol-1-yl)methyl]phenyl]benzenesulfonamide, also known as FIIN-4, is a small molecule inhibitor that has been developed to target the oncogenic protein, FGFR. FGFR is a receptor tyrosine kinase that plays a crucial role in cell proliferation, differentiation, and survival. It is overexpressed in a variety of cancers, including breast, lung, and bladder cancer. FIIN-4 has shown promising results in preclinical studies as a potential therapeutic agent for FGFR-driven cancers.
Wirkmechanismus
4-fluoro-N-[4-[(2-methylimidazol-1-yl)methyl]phenyl]benzenesulfonamide works by binding to the ATP-binding site of FGFR, which prevents the receptor from being phosphorylated and activated. This leads to the inhibition of downstream signaling pathways that are involved in cell proliferation and survival. By blocking FGFR signaling, 4-fluoro-N-[4-[(2-methylimidazol-1-yl)methyl]phenyl]benzenesulfonamide induces cell death in cancer cells that are dependent on this pathway for survival.
Biochemical and Physiological Effects:
4-fluoro-N-[4-[(2-methylimidazol-1-yl)methyl]phenyl]benzenesulfonamide has been shown to have a high degree of selectivity for FGFR over other receptor tyrosine kinases. This selectivity is important because it reduces the likelihood of off-target effects that could lead to toxicity. In addition, 4-fluoro-N-[4-[(2-methylimidazol-1-yl)methyl]phenyl]benzenesulfonamide has been shown to have good pharmacokinetic properties, which means that it is able to reach its target in vivo and remain active for a sufficient amount of time to exert its therapeutic effects.
Vorteile Und Einschränkungen Für Laborexperimente
4-fluoro-N-[4-[(2-methylimidazol-1-yl)methyl]phenyl]benzenesulfonamide has several advantages for use in lab experiments. It is a small molecule inhibitor, which means that it can be easily synthesized and modified for structure-activity relationship studies. In addition, it has been extensively characterized in preclinical models of cancer, which provides a strong foundation for future studies. However, one limitation of 4-fluoro-N-[4-[(2-methylimidazol-1-yl)methyl]phenyl]benzenesulfonamide is that it may not be effective in all cancers that are driven by FGFR signaling. This suggests that additional research is needed to identify biomarkers that can predict which patients are most likely to benefit from this therapy.
Zukünftige Richtungen
There are several future directions for research on 4-fluoro-N-[4-[(2-methylimidazol-1-yl)methyl]phenyl]benzenesulfonamide. One area of focus is the development of combination therapies that can enhance the efficacy of 4-fluoro-N-[4-[(2-methylimidazol-1-yl)methyl]phenyl]benzenesulfonamide in cancer treatment. For example, 4-fluoro-N-[4-[(2-methylimidazol-1-yl)methyl]phenyl]benzenesulfonamide may be combined with other small molecule inhibitors or immunotherapies to improve the overall response rate. Another area of focus is the identification of biomarkers that can predict which patients are most likely to benefit from 4-fluoro-N-[4-[(2-methylimidazol-1-yl)methyl]phenyl]benzenesulfonamide therapy. This could lead to more personalized treatment strategies that are tailored to the individual patient's tumor characteristics. Overall, 4-fluoro-N-[4-[(2-methylimidazol-1-yl)methyl]phenyl]benzenesulfonamide represents a promising therapeutic agent for the treatment of FGFR-driven cancers, and additional research is needed to fully understand its potential in the clinic.
Synthesemethoden
4-fluoro-N-[4-[(2-methylimidazol-1-yl)methyl]phenyl]benzenesulfonamide can be synthesized through a multi-step process that involves the coupling of 4-fluoro-N-[4-(chlorosulfonyl)phenyl]benzenesulfonamide with 2-methylimidazole-1-carboxaldehyde. The resulting intermediate is then treated with sodium borohydride to yield the final product, 4-fluoro-N-[4-[(2-methylimidazol-1-yl)methyl]phenyl]benzenesulfonamide.
Wissenschaftliche Forschungsanwendungen
4-fluoro-N-[4-[(2-methylimidazol-1-yl)methyl]phenyl]benzenesulfonamide has been extensively studied in preclinical models of cancer. It has been shown to inhibit the growth of cancer cells that are dependent on FGFR signaling. In addition, 4-fluoro-N-[4-[(2-methylimidazol-1-yl)methyl]phenyl]benzenesulfonamide has been shown to induce apoptosis, or programmed cell death, in cancer cells. These findings suggest that 4-fluoro-N-[4-[(2-methylimidazol-1-yl)methyl]phenyl]benzenesulfonamide may be a promising therapeutic agent for the treatment of FGFR-driven cancers.
Eigenschaften
IUPAC Name |
4-fluoro-N-[4-[(2-methylimidazol-1-yl)methyl]phenyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN3O2S/c1-13-19-10-11-21(13)12-14-2-6-16(7-3-14)20-24(22,23)17-8-4-15(18)5-9-17/h2-11,20H,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBVNBCGXKNCYSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1CC2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-fluoro-N-[4-[(2-methylimidazol-1-yl)methyl]phenyl]benzenesulfonamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.